molecular formula C8H4BrNO3 B3339109 3-Bromo-2-nitrobenzofuran CAS No. 65847-81-6

3-Bromo-2-nitrobenzofuran

Cat. No. B3339109
CAS RN: 65847-81-6
M. Wt: 242.03 g/mol
InChI Key: QFZFJTOHSKTXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-nitrobenzofuran is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Antibacterial Activity

  • Nitrobenzofurans, such as 2-methyl-3-nitrobenzofuran and its analogs, have been identified for their antibacterial properties. These compounds exhibit bacteriostatic activity and have a spectrum of activity similar to nitrofurazone. Notably, certain E. coli strains resistant to nitrofurazone do not show resistance to 3,7-dinitro-2-methylbenzofuran (Powers, 1976).

Chemical Synthesis and Reactions

  • 3-Bromo-2-nitrobenzo[b]thiophene demonstrates interesting reactivity with amines, leading to both expected and unexpected substitution products. This reactivity suggests potential applications in novel synthesis pathways (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
  • Nitrobenzofurans like 2- and 3-nitrobenzofurans are effective in Diels-Alder reactions with various dienes, making them useful in the preparation of organic compounds with heteroatom rings. Theoretical studies using Density Functional Theory (DFT) methods have been conducted to understand their reactivity (Della Rosa, Sánchez, Kneeteman, & Mancini, 2011).

Pharmaceutical Applications

  • Enantioselective dearomative [3 + 2] cycloaddition reactions of 2-nitrobenzofurans with 3-isothiocyanato oxindoles have been developed, allowing the creation of spirooxindoles containing a 2,3-dihydrobenzofuran motif. This process is significant for synthesizing structurally diverse compounds with pharmaceutical potential (Zhao, Zhou, Zhou, Xu, Zhang, & Yuan, 2018).

Antimicrobial and Antioxidant Studies

  • Novel derivatives of 3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone have shown promising antimicrobial and antioxidant activities. These derivatives have been synthesized and characterized, highlighting their potential in antimicrobial and antioxidant applications (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).

Future Directions

Benzofuran compounds, including 3-Bromo-2-nitrobenzofuran, have attracted attention due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

properties

IUPAC Name

3-bromo-2-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZFJTOHSKTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542582
Record name 3-Bromo-2-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65847-81-6
Record name 3-Bromo-2-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred 80 g. sample of solid 3-bromobenzofuran is added a large excess of dinitrogen tetraoxide. The mixture liquifies within 5 minutes. After 2 hours, the mixture is triturated with ethanol and filtered to provide yellow crystals of 3-bromo-2-nitrobenzofuran. The product is identical to the product of Example 1 according to infrared spectral analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5.0 g. sample of powdered 3-bromobenzofuran on a glass dish is placed next to a container of nitric acid. Sodium nitrite is added periodically to the nitric acid, and the entire experiment is covered with a bell jar. After about 15 minutes the powder becomes an oil. After 12 hours the product is dissolved in hot methanol and slowly crystallized by cooling. Recrystallization from methanol provides yellow crystals of 3-bromo-2-nitrobenzofuran, m.p. 130°-132° C. (lit. 132° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-nitrobenzofuran
Reactant of Route 2
3-Bromo-2-nitrobenzofuran
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-nitrobenzofuran
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-nitrobenzofuran
Reactant of Route 5
3-Bromo-2-nitrobenzofuran
Reactant of Route 6
3-Bromo-2-nitrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.